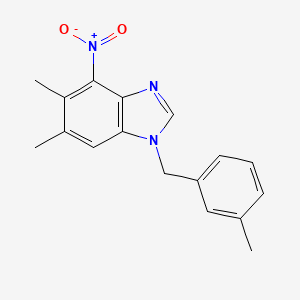
2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile
Descripción general
Descripción
2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C14H12F2N4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Primitive Earth Synthesis
- Synthesis under Primitive Earth Conditions: Nicotinonitrile derivatives, including structures similar to 2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile, can be synthesized under primitive earth conditions. This process involves the reaction of electric discharges on ethylene and ammonia, leading to the formation of pyridine and hydrogen cyanide, which then react to form cyanopyridines. These compounds have potential significance in understanding early Earth chemistry and the origins of life (Friedmann, Miller & Sanchez, 1971).
Alzheimer's Disease Research
- Alzheimer's Disease Imaging: Derivatives of nicotinonitrile, similar to this compound, have been used in conjunction with positron emission tomography to localize and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research aids in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Chemical Synthesis
- Synthesis of Pyridine Derivatives: Nicotinonitrile compounds are used in chemical synthesis to create various derivatives, which have applications in molecular probes and diagnostics. For example, the synthesis of formal derivatives of a molecular probe used in Alzheimer's disease diagnosis shows the versatility of these compounds in chemical synthesis and pharmaceutical applications (Škofic et al., 2005).
Microwave-Assisted Synthesis
- Microwave-Assisted Solvent-Free Synthesis: The development of efficient methods for synthesizing novel nicotinonitrile derivatives, including those related to this compound, using microwave irradiation under solvent-free conditions. This method is significant for its efficiency and environmental friendliness (Srikrishna & Dubey, 2018).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications: Some nicotinonitrile derivatives have been investigated for their corrosion inhibition action on carbon steel in acidic solutions. This research is relevant for industrial applications where corrosion resistance is critical (Fouda et al., 2020).
Photochemical Studies
- Understanding Fluorescence and Photochemical Reactions: Studies on compounds like 4-(N,N-Dimethylamino)benzonitrile provide insights into dual fluorescence and photochemical reactions. This research is important for developing materials with specific optical properties (Kochman et al., 2015).
Propiedades
IUPAC Name |
2-(2,4-difluoroanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQBOLGMLKCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B3035823.png)


![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035832.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine](/img/structure/B3035839.png)
![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3035841.png)

